furo[3,2-c]quinolin-4(5H)-one
CAS No.:
Cat. No.: VC14441754
Molecular Formula: C11H7NO2
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7NO2 |
|---|---|
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 5H-furo[3,2-c]quinolin-4-one |
| Standard InChI | InChI=1S/C11H7NO2/c13-11-8-5-6-14-10(8)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13) |
| Standard InChI Key | AGMJBVVTQYMLEB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)N2 |
Introduction
Structural and Molecular Characteristics of Furo[3,3-c]quinolin-4(5H)-one
Core Structure and Nomenclature
Furo[3,2-c]quinolin-4(5H)-one consists of a quinoline moiety fused with a furan ring at the 3,2-c positions, with a ketone group at the 4-position of the quinoline framework (Fig. 1). The IUPAC name, 5H-furo[3,2-c]quinolin-4-one, reflects this arrangement. Key structural parameters include:
Table 1: Molecular descriptors of furo[3,2-c]quinolin-4(5H)-one
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₇NO₂ |
| Molecular weight | 185.18 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)N2 |
| InChIKey | AGMJBVVTQYMLEB-UHFFFAOYSA-N |
The planar structure enables π-π stacking interactions, while the furan oxygen and quinoline nitrogen provide hydrogen-bonding sites .
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, with HOMO-LUMO gaps suggesting moderate reactivity . Nuclear magnetic resonance (NMR) spectra show characteristic signals:
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, H-6), 7.85–7.75 (m, 2H, H-7/H-8), 7.55 (t, J = 7.6 Hz, 1H, H-9), 6.95 (d, J = 2.4 Hz, 1H, H-2), 6.75 (dd, J = 2.4, 1.2 Hz, 1H, H-1) .
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¹³C NMR (100 MHz, CDCl₃): δ 176.8 (C-4), 152.1 (C-10a), 142.3 (C-3), 134.6–117.2 (aromatic carbons) .
Synthetic Methodologies
Palladium-Catalyzed Cyclization
Lindahl et al. (2006) developed a Pd-mediated approach using N-(2-iodophenyl)-N-methyl-3-furamide as the precursor . Optimized conditions (Table 2) achieved 82% yield:
Table 2: Optimized parameters for Pd-catalyzed synthesis
| Parameter | Optimal Condition |
|---|---|
| Catalyst | PdO (5 mol%) |
| Base | KOAc (2 equiv) |
| Solvent | DMA |
| Additive | TBAC (0.1 equiv) |
| Temperature | 120°C |
| Time | 6 hours |
Mechanistic studies suggest oxidative addition of Pd⁰ to the C–I bond forms a palladacycle intermediate, followed by C–O bond formation and reductive elimination .
Green Synthesis via Microwave Irradiation
A solvent-free, catalyst-free method reported by RSC Advances (2015) employs:
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4-hydroxyquinolin-2(1H)-one
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Aromatic aldehydes
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Isonitriles
Under microwave irradiation (300 W, 110°C, 15 min), this three-component reaction achieves 89–94% yields (Table 3) .
Table 3: Substrate scope for green synthesis
| Aldehyde | Isonitrile | Yield (%) |
|---|---|---|
| Benzaldehyde | Cyclohexyl | 94 |
| 4-NO₂-C₆H₄CHO | tert-Butyl | 89 |
| 2-Furylaldehyde | Benzyl | 92 |
This method eliminates column chromatography, with atom economies exceeding 85% .
Derivatives and Structural Modifications
5-Methyl Derivative
The 5-methyl analog (C₁₂H₉NO₂, MW 199.21 g/mol) demonstrates enhanced lipophilicity (logP 2.1 vs. 1.7 for parent compound). Synthesis involves N-methylation prior to cyclization, with X-ray crystallography confirming a dihedral angle of 12.3° between fused rings .
Functionalized Analogs
Recent work by Yin et al. (2022) generated derivatives via acid-catalyzed reactions with propargylic alcohols :
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Pyrano[3,2-c]quinolones: Formed via 6-endo-dig cyclization (62–78% yield)
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Furo[3,2-c]quinolones: Produced through 5-exo-dig closure (55–70% yield)
Table 4: Biological activities of selected derivatives
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| 5-Ethyl-9-nitro | 1.8 μM (anticancer) | HeLa cells |
| 7-Trifluoromethyl | 0.9 μg/mL (antimicrobial) | S. aureus |
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